(2-(Methoxycarbonyl)pyridin-4-yl)boronic acid

Catalog No.
S809544
CAS No.
1150114-30-9
M.F
C7H8BNO4
M. Wt
180.954
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-(Methoxycarbonyl)pyridin-4-yl)boronic acid

CAS Number

1150114-30-9

Product Name

(2-(Methoxycarbonyl)pyridin-4-yl)boronic acid

IUPAC Name

(2-methoxycarbonylpyridin-4-yl)boronic acid

Molecular Formula

C7H8BNO4

Molecular Weight

180.954

InChI

InChI=1S/C7H8BNO4/c1-13-7(10)6-4-5(8(11)12)2-3-9-6/h2-4,11-12H,1H3

InChI Key

ZTZZDNQZEWCDEP-UHFFFAOYSA-N

SMILES

B(C1=CC(=NC=C1)C(=O)OC)(O)O

Synonyms

2-Methylcarboxypyridin-4-yl Boronic Acid
  • Organic synthesis

    The boronic acid group is a valuable functional group in organic chemistry due to its ability to participate in Suzuki-Miyaura couplings . This reaction allows the formation of carbon-carbon bonds between the boronic acid and a variety of organic halides. (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid could potentially serve as a building block for the synthesis of complex organic molecules containing a pyridine ring with a methoxycarbonyl substituent.

  • Medicinal chemistry

    Pyridine and its derivatives are prevalent in many pharmaceuticals . The introduction of a methoxycarbonyl group and a boronic acid functionality could modulate the biological properties of the molecule. Further research would be needed to explore the potential of (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid as a lead compound for drug discovery.

  • Material science

    Boronic acid-containing molecules have been explored for their potential applications in various functional materials . The unique combination of functional groups in (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid might be of interest for researchers exploring novel materials with specific electronic or self-assembling properties.

(2-(Methoxycarbonyl)pyridin-4-yl)boronic acid, with the molecular formula C₇H₈BNO₄ and CAS number 1150114-30-9, is a boronic acid derivative characterized by the presence of a methoxycarbonyl group attached to a pyridine ring. This compound features a boron atom bonded to both a hydroxyl group and an aromatic system, making it useful in various chemical applications. Its structure includes a pyridine ring substituted at the 2-position with a methoxycarbonyl group, enhancing its reactivity in organic synthesis and medicinal chemistry .

Typical of boronic acids:

  • Suzuki Coupling Reactions: This compound can undergo Suzuki coupling with aryl halides, forming biaryl compounds. The reaction typically involves palladium catalysts and bases such as sodium carbonate in solvents like dioxane .
  • Nucleophilic Substitution: The boronic acid can act as a nucleophile in reactions with electrophiles, particularly in the formation of carbon-carbon bonds.
  • Formation of Boronate Esters: This compound can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.

  • Anticancer Activity: Some boronic acids have shown potential as anticancer agents by inhibiting proteasome activity.
  • Enzyme Inhibition: Boronic acids can act as enzyme inhibitors, particularly against serine proteases.

Further research is needed to explore the specific biological activities associated with this compound.

The synthesis of (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid can be accomplished through various methods:

  • Starting Materials: The synthesis often begins with 2-bromopyridine or similar derivatives.
  • Reagents: Key reagents include boron reagents (such as triethylborane) and methoxycarbonylating agents.
  • Typical Procedure:
    • Combine 2-bromopyridine with a boron reagent in an inert atmosphere.
    • Add a methoxycarbonylating agent under controlled conditions (temperature, solvent).
    • Purify the product via chromatography.

Microwave-assisted methods have also been reported to enhance yields and reduce reaction times .

(2-(Methoxycarbonyl)pyridin-4-yl)boronic acid finds applications in several fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing complex organic molecules.
  • Medicinal Chemistry: Potentially useful in drug development due to its reactivity and ability to form stable complexes with biomolecules.
  • Material Science: Used in the preparation of functional materials and polymers.

Interaction studies involving (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid primarily focus on its reactivity with various substrates in synthetic pathways. Studies may include:

  • Reactivity Profiles: Assessing how this compound interacts with different electrophiles or nucleophiles.
  • Biological Interactions: Future studies could explore its interactions with biological macromolecules, such as proteins or nucleic acids.

Several compounds share structural similarities with (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
(6-Methoxypyridin-3-yl)boronic acid163105-89-30.87
(6-Ethoxypyridin-3-yl)boronic acid612845-44-00.84
5-Fluoro-2-methoxypyridine-4-boronic acid1043869-98-20.81
(5-Chloro-2-methoxypyridin-4-yl)boronic acid475275-69-50.81
2-Methoxy-3-pyridineboronic acid163105-90-60.78

Uniqueness

The uniqueness of (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid lies in its specific substitution pattern on the pyridine ring and the presence of the methoxycarbonyl group, which enhances its reactivity compared to other similar compounds. This structural feature may provide distinct pathways for further functionalization and application in synthetic chemistry and medicinal research .

Wikipedia

[2-(Methoxycarbonyl)pyridin-4-yl]boronic acid

Dates

Last modified: 08-15-2023

Explore Compound Types